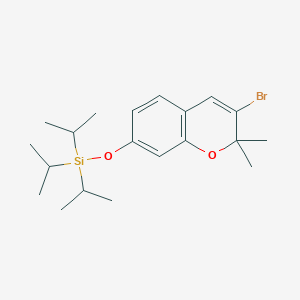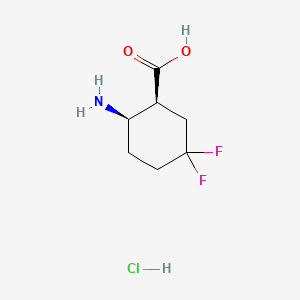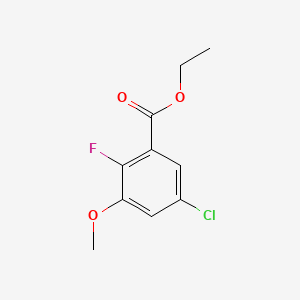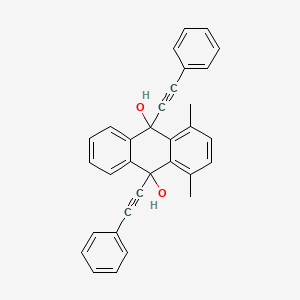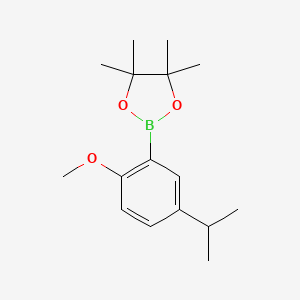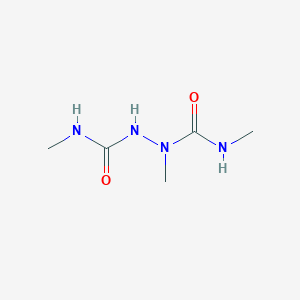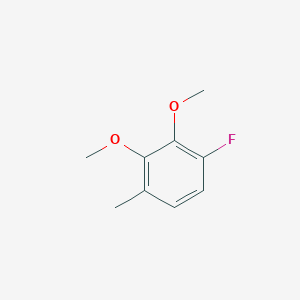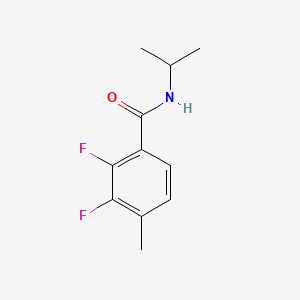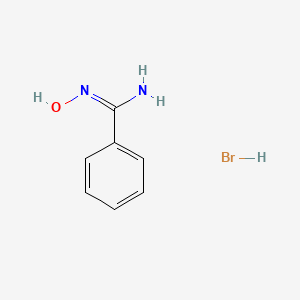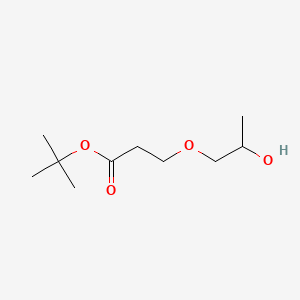
Tert-butyl 3-(2-hydroxypropoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-hydroxypropoxy)propanoate is an organic compound with the molecular formula C11H22O5. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group and a hydroxypropoxy substituent. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Tert-butyl 3-(2-hydroxypropoxy)propanoate can be synthesized through the reaction of tert-butyl acrylate with ethylene glycol in the presence of a base such as sodium metal. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with ethyl acetate. The organic layer is then separated, washed with brine, and dried over sodium sulfate. The final product is obtained by purification through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Tert-butyl 3-(2-hydroxypropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines depending on the nucleophile used.
科学研究应用
Tert-butyl 3-(2-hydroxypropoxy)propanoate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 3-(2-hydroxypropoxy)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds and undergo nucleophilic attacks, while the ester group can be hydrolyzed or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .
相似化合物的比较
Similar Compounds
Tert-butyl 3-(2-hydroxyethoxy)propanoate: Similar structure but with an ethoxy group instead of a propoxy group.
Tert-butyl 3-hydroxypropionate: Lacks the hydroxypropoxy substituent and has a simpler structure.
Uniqueness
Tert-butyl 3-(2-hydroxypropoxy)propanoate is unique due to the presence of both a tert-butyl ester group and a hydroxypropoxy substituent. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
属性
分子式 |
C10H20O4 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-hydroxypropoxy)propanoate |
InChI |
InChI=1S/C10H20O4/c1-8(11)7-13-6-5-9(12)14-10(2,3)4/h8,11H,5-7H2,1-4H3 |
InChI 键 |
AAHIDZHMOWSBDC-UHFFFAOYSA-N |
规范 SMILES |
CC(COCCC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


